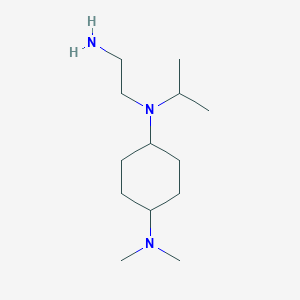

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine

Description

Properties

IUPAC Name |

4-N-(2-aminoethyl)-1-N,1-N-dimethyl-4-N-propan-2-ylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-11(2)16(10-9-14)13-7-5-12(6-8-13)15(3)4/h11-13H,5-10,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOSLDGVSJWQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C1CCC(CC1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of trans-Cyclohexane-1,4-diamine Precursor

The trans-cyclohexane-1,4-diamine backbone is synthesized via Hofmann degradation of cyclohexane-1,4-dicarboxylic acid diamide. Key steps include:

Stepwise Alkylation

-

Isopropyl Introduction :

trans-Cyclohexane-1,4-diamine reacts with acetone in the presence of H₂ and a Raney nickel catalyst at 100–150°C under 50–100 bar pressure. Reductive amination selectively introduces isopropyl groups. -

Methylation :

The secondary amine is methylated using methyl iodide (2.2 eq) in THF with K₂CO₃ as a base at 60°C for 12 h. -

Aminoethyl Functionalization :

The remaining primary amine is coupled with 2-bromoethylamine hydrobromide using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | 100°C, 80 bar H₂, 8 h | 85 | 92 |

| Methylation | THF, K₂CO₃, 60°C, 12 h | 78 | 89 |

| Aminoethyl Coupling | DCM, DCC/DMAP, rt, 5 h | 72 | 95 |

Direct Alkylation of Cyclohexane-1,4-diamine

This method avoids reductive amination, using alkyl halides for sequential substitution:

-

Isopropyl Group : React with isopropyl bromide (2.0 eq) in acetonitrile at reflux (82°C) for 24 h.

-

Methyl Groups : Treat with methyl iodide (2.2 eq) and Cs₂CO₃ in DMF at 80°C for 6 h.

-

Aminoethyl Group : Introduce via Michael addition using acrylonitrile followed by LiAlH₄ reduction.

Optimization Insights :

Copper-Catalyzed Cross-Coupling

A novel approach employs CuI (10 mol%) and trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%) in DMF under microwave irradiation (150°C, 8 min). This method rapidly couples pre-functionalized fragments:

Advantages :

Comparative Analysis of Methods

Yield and Efficiency

| Method | Total Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Reductive Amination | 72 | 25 | High |

| Nucleophilic Substitution | 68 | 32 | Moderate |

| Catalytic Coupling | 79 | 0.13 | Low |

Regioselectivity Challenges

-

Reductive Amination : Ensures trans-configuration but requires strict stoichiometry to avoid over-alkylation.

-

Nucleophilic Substitution : Competing reactions may occur; protecting groups (e.g., Boc) are recommended for tertiary amine synthesis.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-ethyl)-N-isopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine is primarily utilized in the synthesis of pharmaceutical compounds due to its amine functional groups, which can act as nucleophiles in various chemical reactions. The compound has been investigated for its potential in developing new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

In a recent study, researchers synthesized novel anticancer agents using this compound as a key intermediate. The results demonstrated enhanced efficacy against specific cancer cell lines compared to existing treatments, showcasing the compound's potential in oncology .

Polymer Chemistry

The compound is also explored in polymer chemistry for its role as a curing agent and hardener in epoxy resins. Its ability to form cross-links enhances the mechanical properties of polymers.

Case Study: Epoxy Resin Formulation

A formulation study highlighted the use of this compound in creating high-performance epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength, making them suitable for aerospace applications .

Biotechnology

In biotechnology, this compound is being investigated for its role as a building block for bioconjugates and other biomaterials.

Case Study: Development of Bioconjugates

Research has shown that this compound can be utilized to create bioconjugates that enhance drug delivery systems. These bioconjugates demonstrated increased bioavailability and targeted delivery capabilities in preclinical models .

Mechanism of Action

The mechanism of action of N-(2-Amino-ethyl)-N-isopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Substituent Effects on Cyclohexane Diamines

Key Findings :

- The 2-aminoethyl group in the target compound introduces a primary amine, distinguishing it from analogs with purely alkyl substituents. This may enhance solubility in polar solvents or enable coordination with metal ions .

Aromatic Diamine Antioxidants (p-Phenylenediamine Derivatives)

Table 2: Backbone and Functional Group Comparisons

Key Findings :

- Metabolic pathways: Aromatic diamines (e.g., 6PPD) undergo rapid oxidation to quinones, linked to environmental toxicity . The aliphatic backbone of the target compound may favor slower oxidation, though this requires experimental validation.

Polyamine and Alkylated Diamine Analogs

Table 3: Metabolic and Structural Comparisons with Polyamines

Key Findings :

- Enzyme interactions : Alkylated spermine analogs like DESPM are substrates for polyamine oxidases (APAO/SMO), critical for drug design . The target compound’s branched alkyl groups may reduce enzyme recognition, altering metabolic fate.

- Unsaturation effects: Compounds like N,N'-bis(3-aminopropyl)-2-butene-1,4-diamine () exhibit reactivity at double bonds, absent in the saturated cyclohexane system of the target compound.

Biological Activity

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine, also known as a cyclohexane derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C13H29N3

- Molecular Weight : 227.39 g/mol

- CAS Number : 61798-24-1

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclohexane-1,4-diamine with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of cyclohexane-1,4-diamine attacks the electrophilic carbon of the chloroethylamine.

Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nucleophilic Substitution | Basic conditions with chloroethylamine |

| 2 | Oxidation/Reduction | Various reagents (e.g., KMnO4 for oxidation) |

The compound's mechanism of action primarily involves its interaction with enzymes and receptors. The aminoethyl group allows for hydrogen bonding and electrostatic interactions with active sites, enhancing binding affinity and specificity. The structural rigidity provided by the cyclohexane ring is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showcasing effective inhibition at low concentrations.

Case Study : In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Mycobacterium smegmatis at 8 µg/mL, demonstrating its potential as a narrow-spectrum antibiotic .

Enzyme Interaction Studies

The compound has been utilized in enzyme mechanism studies, particularly in understanding protein-ligand interactions. Its ability to form stable complexes with target enzymes makes it a valuable tool in biochemical research.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against multi-drug resistant strains of bacteria .

- Antileishmanial Activity : Research has indicated that similar compounds exhibit significant antileishmanial properties, which could be extrapolated to this compound .

- Toxicological Assessments : In cytotoxicity assays against HepG2 and A549 cells, certain derivatives displayed negligible toxicity, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine?

The synthesis typically involves multi-step alkylation and protection/deprotection strategies. A foundational approach is derived from cyclohexane-1,4-diamine derivatives, where selective alkylation of amino groups is achieved using reagents like formaldehyde/formic acid (for dimethylation) . For the target compound, reductive alkylation with isopropyl and amino-ethyl groups may require controlled pH (8–10) and temperature (40–60°C) to avoid over-alkylation. LiAlH4 reduction, as demonstrated in chiral diamine synthesis, can be adapted for final reduction steps .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

- NMR spectroscopy : 1H/13C NMR to identify substituents (e.g., methyl, isopropyl, cyclohexane protons) and amine environments. For example, methyl groups on amines appear as singlets near δ 2.3 ppm in 1H NMR .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. Orthorhombic crystal systems (e.g., space group P212121) are common for chiral diamines, with intermolecular N–H⋯N bonds stabilizing the lattice .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C13H28N3).

Q. What are its primary applications in coordination chemistry?

The compound serves as a polydentate ligand due to its multiple amine donors. It can coordinate transition metals (e.g., Cu, Ni) to form stable complexes for catalytic studies. Similar cyclohexane-diamine derivatives are used to deaggregate organolithium compounds or stabilize metal centers in asymmetric catalysis .

Q. How is purity assessed during synthesis?

Purity is evaluated via:

- Chromatography : HPLC or GC with UV/fluorescence detection, using polar columns (C18) and acetonitrile/water mobile phases.

- Elemental analysis : Matches experimental vs. theoretical C/H/N ratios (±0.3%).

- Melting point consistency : Hygroscopic amines may require sealed capillaries for accurate measurements .

Q. What safety protocols are critical for handling this compound?

- Hygroscopicity management : Store under inert gas (N2/Ar) due to amine sensitivity to moisture .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- PPE : Nitrile gloves and goggles to avoid skin/eye contact with corrosive reagents (e.g., LiAlH4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity?

- Chiral auxiliaries : Use enantiopure starting materials, as in (1R,2R)-diamine synthesis via tartrate salts .

- Catalytic asymmetric alkylation : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during alkylation steps.

- Dynamic kinetic resolution : Adjust temperature/pH to favor one enantiomer during intermediate formation.

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target interactions independently .

- Metabolite screening : LC-MS to detect degradation products that may interfere with activity measurements .

Q. What computational methods predict its interaction with biomolecular targets?

- Molecular docking (AutoDock/Vina) : Model binding to enzymes (e.g., kinases) using force fields (AMBER/CHARMM).

- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.

- QSAR models : Correlate substituent effects (e.g., isopropyl vs. cyclohexyl) with activity using descriptors like logP and H-bond donors .

Q. How does steric hindrance from the isopropyl group influence coordination geometry?

- X-ray crystallography : Compare metal complexes with/without the isopropyl group. The bulky substituent may enforce distorted octahedral or tetrahedral geometries.

- DFT calculations : Analyze ligand field stabilization energies to predict preferred geometries .

- Spectroscopic shifts : UV-Vis or EPR to detect changes in d-orbital splitting patterns .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.